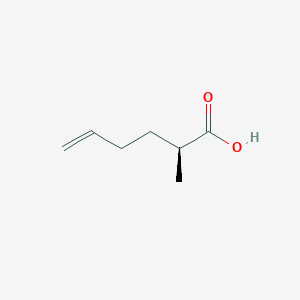
(S)-2-methylhex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a chiral center and an unsaturated carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-methylhex-5-enoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-methylhex-5-enoic acid precursors using chiral rhodium or ruthenium complexes. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methylhex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is converted to esters or amides using reagents like alcohols or amines in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alcohols, amines, acid chlorides
Major Products:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
(S)-2-Methylhex-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules and complex natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving unsaturated fatty acids.
Industry: It can be used in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (S)-2-methylhex-5-enoic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The presence of the chiral center and the unsaturated bond can influence the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
(S)-2-Methylhex-5-enoic acid can be compared with other similar compounds, such as:
2-Methylhexanoic acid: Lacks the double bond, making it less reactive in certain chemical reactions.
Hex-5-enoic acid: Lacks the methyl group, which can affect its steric and electronic properties.
®-2-Methylhex-5-enoic acid: The enantiomer of this compound, which may have different biological activities and properties due to its opposite stereochemistry.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2S)-2-methylhex-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
SXUXAXVRKXYXQZ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CCC=C)C(=O)O |
Canonical SMILES |
CC(CCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


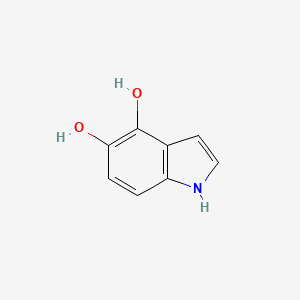
![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
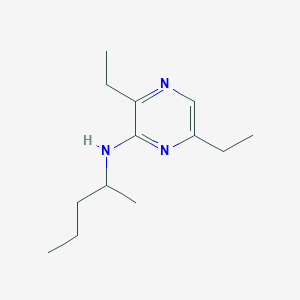
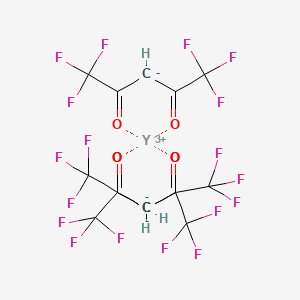
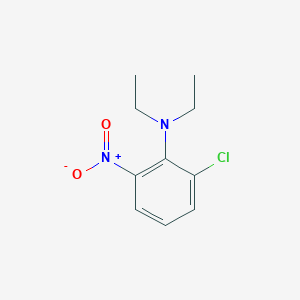
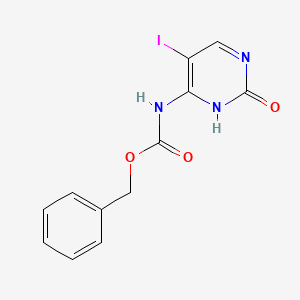
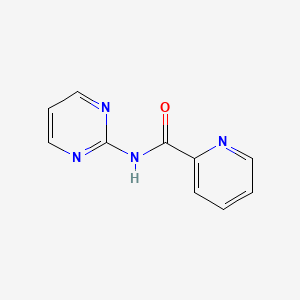
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
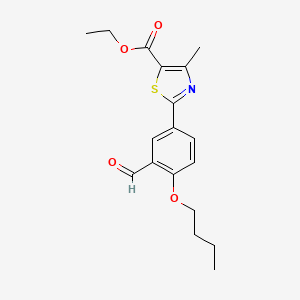
![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
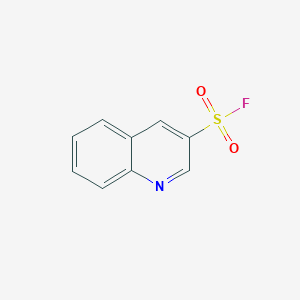
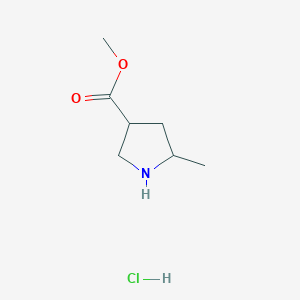
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
